molecular formula C19H19N3O3 B7690463 N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7690463
M. Wt: 337.4 g/mol
InChI Key: HTZSCORYGMBLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. DPA is a member of the oxadiazole family, which is a class of compounds that has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not yet fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a number of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess antioxidant activity and may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively simple synthesis method, which allows for easy production in large quantities. Additionally, N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a wide range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively low solubility, which may limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. For example, further investigation of its anti-inflammatory and analgesic properties may lead to the development of new treatments for inflammatory diseases such as arthritis. Additionally, further investigation of its potential as a cancer chemopreventive agent may lead to the development of new cancer prevention strategies. Finally, further investigation of its antibacterial and antifungal properties may lead to the development of new antimicrobial agents.

Synthesis Methods

N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 3,4-dimethylaniline with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions and can be easily scaled up for large-scale production.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a number of potential applications in the field of medicine. For example, it has been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a cancer chemopreventive agent. Additionally, N-(3,4-dimethylphenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-9-15(10-13(12)2)21-18(23)11-24-17-7-5-4-6-16(17)19-20-14(3)22-25-19/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZSCORYGMBLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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